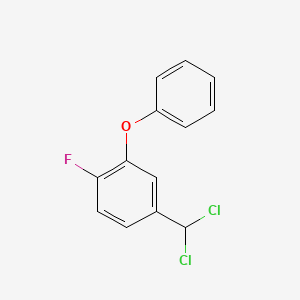
4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a dichloromethyl group, a fluoro group, and a phenoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-phenoxybenzaldehyde with dichloromethane in the presence of a strong base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes. These processes often utilize chlorinating agents such as chlorine gas or dichloromethane in the presence of catalysts to achieve high yields and purity .
化学反应分析
Types of Reactions
4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the dichloromethyl group is replaced by other nucleophiles.
Oxidation Reactions: The dichloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, aldehydes, carboxylic acids, and hydrocarbons, depending on the specific reaction conditions and reagents used .
科学研究应用
4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds to 4-(Dichloromethyl)-1-fluoro-2-phenoxybenzene include:
- Dichloromethane
- 4-Chlorobenzotrifluoride
- 2-Chloromethyl-3,4-dimethoxypyridine
Uniqueness
The presence of both dichloromethyl and fluoro groups on the benzene ring enhances its electrophilic and nucleophilic properties, making it a versatile compound for various chemical transformations and applications .
属性
分子式 |
C13H9Cl2FO |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
4-(dichloromethyl)-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C13H9Cl2FO/c14-13(15)9-6-7-11(16)12(8-9)17-10-4-2-1-3-5-10/h1-8,13H |
InChI 键 |
NJZKTQSPKJPMNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


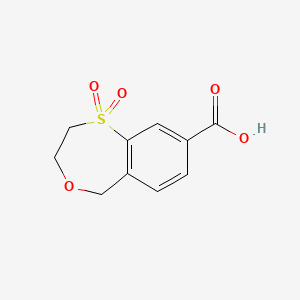
![6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)

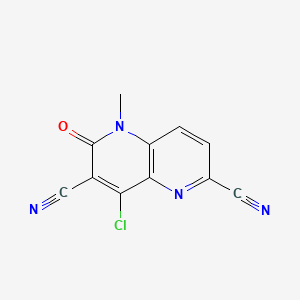
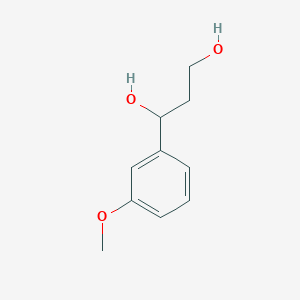
![5,7-Difluoropyrido[3,4-b]pyrazine](/img/structure/B13683105.png)
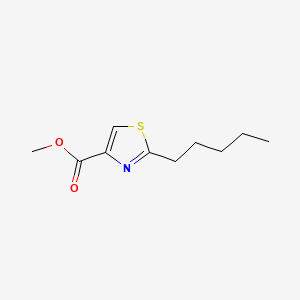
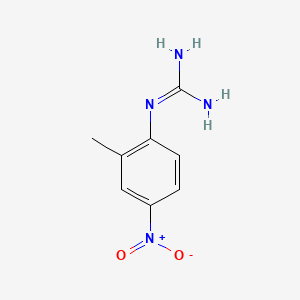
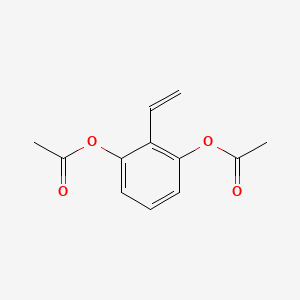
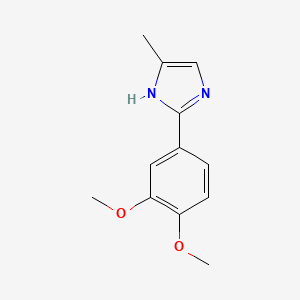
![Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B13683135.png)

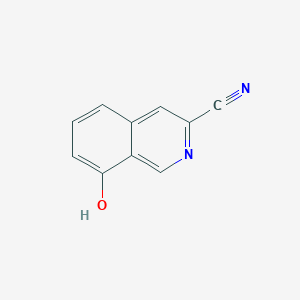
![Methyl 3-[(3-Amino-2-chlorophenyl)thio]propanoate](/img/structure/B13683149.png)
